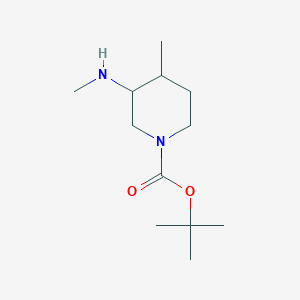

4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 344419-25-6

Cat. No.: VC2670802

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344419-25-6 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |

| Standard InChI Key | FWTHDJLHNCEJBW-ZJUUUORDSA-N |

| Isomeric SMILES | C[C@@H]1CCN(C[C@@H]1NC)C(=O)OC(C)(C)C |

| SMILES | CC1CCN(CC1NC)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CCN(CC1NC)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Basic Molecular Information

4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester is characterized by the following properties:

| Parameter | Value |

|---|---|

| CAS Number | 344419-25-6 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |

| Standard InChIKey | FWTHDJLHNCEJBW-ZJUUUORDSA-N |

The compound consists of a piperidine ring with key functional groups: a methyl substituent at the 4-position, a methylamino group at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen (position 1) of the piperidine ring.

Physical and Chemical Properties

The physical and chemical properties of this compound make it suitable for various synthetic applications:

| Property | Value/Description |

|---|---|

| Appearance | White powder |

| Estimated Boiling Point | 299.6±33.0 °C (Predicted) |

| Estimated Density | 1.00±0.1 g/cm³ (Predicted) |

| Solubility | Soluble in common organic solvents (ethanol, methylene chloride) |

| Stability | Stable under normal laboratory conditions |

The tert-butyloxycarbonyl (Boc) group serves as a protecting group that can be selectively removed under acidic conditions, allowing for further chemical modifications.

Stereochemistry and Isomeric Forms

Stereoisomers

The compound contains two stereogenic centers at positions 3 and 4 of the piperidine ring, leading to four possible stereoisomers. The two main documented isomers are:

| Stereoisomer | CAS Number | Configuration |

|---|---|---|

| (3R,4R) | 1312762-44-9 | Both substituents on the same side (cis) |

| (3S,4S) | 1932032-24-0 | Both substituents on the same side (cis) |

These isomers are enantiomers of each other, having mirror-image configurations at both stereogenic centers .

Significance of Stereochemistry

The stereochemistry of the compound significantly impacts its biological activity and pharmaceutical applications. The specific spatial arrangement of the methyl and methylamino groups influences how the molecule interacts with biological targets such as enzymes and receptors.

Research indicates that stereochemically pure forms are often required for optimal biological activity, making the stereoselective synthesis of these compounds particularly important in pharmaceutical research. The stereochemistry at positions 3 and 4 creates a defined three-dimensional structure that can be critical for molecular recognition in biological systems.

Synthetic Methodologies

Asymmetric Synthesis Approaches

Several methods have been developed for the stereoselective synthesis of 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester, with particular focus on the (3R,4R) isomer:

Chiral Auxiliary Method

One efficient approach utilizes (R)-1-phenylethylamine as a chiral auxiliary:

-

Reaction of 1-tert-butyloxycarbonyl-4-methyl-piperidine-3-ketone with (R)-1-phenylethylamine in benzene at 80°C under reflux conditions

-

Reduction of the resulting imine using Raney nickel at room temperature under pressure (5 kg)

This method produces the (3R,4R) isomer with a diastereomeric excess (de) of 96.3%, making it highly efficient for obtaining stereochemically pure material .

Alternative Synthesis Route

An alternative approach involves:

-

Preparation of N-tert-butoxycarbonyl-4-hydroxymethylpiperidine from ethyl piperidine-4-carboxylate

-

Conversion to the tosylate derivative

-

Further transformations to introduce the required substituents with controlled stereochemistry

Key Reaction Conditions and Parameters

Successful synthesis requires careful control of reaction conditions:

| Parameter | Optimal Conditions | Impact |

|---|---|---|

| Temperature | 80°C for imine formation; 20-40°C for reduction | Higher temperatures accelerate imine formation; lower temperatures improve stereoselectivity during reduction |

| Pressure | 5-20 kg for hydrogenation | Ensures complete reduction |

| Catalyst | Raney nickel for reductive amination; Pd/C for debenzylation | Influences reaction rate and stereoselectivity |

| Solvent | Benzene for imine formation; Ethanol for reduction | Affects solubility and reaction efficiency |

Spectroscopic data reported for the (3R,4R) isomer includes:

-

¹H NMR (400MHz, CDCl₃): δ 3.91–3.99 (m, 2H), 3.39 (m, 1H), 2.48–2.43 (m, 1H), 2.12–2.07 (m, 1H), 1.64–1.50 (m, 2H), 1.64 (s, 9H), 1.13 (d, J=5.3Hz, 3H)

Applications in Research and Development

Role in Chemical Research

Beyond pharmaceutical applications, this compound is valuable in fundamental chemical research:

-

As a model compound for studying stereochemical effects on reaction outcomes

-

For investigating protecting group strategies in complex molecule synthesis

-

As a building block in the development of libraries of compounds for screening programs

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enables selective chemical transformations, making this compound particularly useful in complex synthetic sequences.

Recent Research Developments

Advances in Synthetic Methodology

Recent research has focused on improving the efficiency and stereoselectivity of synthetic routes to 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester:

-

Development of a novel asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

-

Implementation of chiral-induced one-step reductive amination to build two chiral centers simultaneously

-

Optimization of reaction conditions to achieve higher yields and stereoselectivity

These advances have made the preparation of stereochemically pure isomers more accessible, facilitating their use in drug discovery and development programs.

Structural Analogues and Derivatives

Research has also explored structurally related compounds, including:

| Compound | CAS Number | Key Differences |

|---|---|---|

| tert-Butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate | 1820569-34-3 | Has primary amine at position 4 instead of methylamino at position 3 |

| tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate | 138022-02-3 | Has methylaminomethyl group at position 4 |

These analogues offer different reactivity profiles and potential applications in pharmaceutical research .

Future Research Directions

The continued exploration of 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester and its derivatives presents several promising research avenues:

-

Further optimization of stereoselective synthesis methods to improve efficiency and scalability

-

Expanded investigation of the compound's utility in the synthesis of novel therapeutic agents

-

Exploration of additional stereoisomers and their potential biological activities

-

Development of green chemistry approaches to its synthesis, reducing environmental impact

The compound's well-defined stereochemistry and functional group pattern make it likely to remain an important building block in both academic and industrial research settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume